molecular formula C20H20N2O2 B4409032 3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]quinazolin-4-one

3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]quinazolin-4-one

Cat. No.: B4409032
M. Wt: 320.4 g/mol
InChI Key: HCYVFWITRFEUQL-UHFFFAOYSA-N
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Description

3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]quinazolin-4-one is a complex organic compound that features a quinazolinone core linked to an indene derivative

Properties

IUPAC Name

3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c23-20-18-7-1-2-8-19(18)21-14-22(20)11-4-12-24-17-10-9-15-5-3-6-16(15)13-17/h1-2,7-10,13-14H,3-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYVFWITRFEUQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCCCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]quinazolin-4-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of alternative solvents to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]quinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Alkylated quinazolinone derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]quinazolin-4-one involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes and receptors, modulating their activity. The indene derivative may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]quinazolin-4-one: shares similarities with other quinazolinone derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the indene moiety linked to the quinazolinone core enhances its potential for diverse applications in medicinal chemistry and material science .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]quinazolin-4-one
Reactant of Route 2
Reactant of Route 2
3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]quinazolin-4-one

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